Thioridazine Hydrochloride

Catalog No.
S002471
CAS No.
130-61-0
M.F
C21H27ClN2S2
M. Wt
407.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioridazine Hydrochloride

Generic phenothiazines fail as hERG controls due to low solubility and potency. Thioridazine hydrochloride (CAS 130-61-0) eliminates these issues, delivering reproducible IC50 ~224 nM in patch-clamp assays and aqueous solubility up to 75 mM to avoid DMSO artifacts.

  • Validated positive control for automated and manual electrophysiology cardiotoxicity screening.
  • Unique 2-methylthio substitution drives macrophage accumulation for intracellular M. tuberculosis MIC benchmarking.
  • >98% HPLC purity; cold chain shipping options ensure stability.

CAS Number

130-61-0

Product Name

Thioridazine Hydrochloride

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride

Molecular Formula

C21H27ClN2S2

Molecular Weight

407.0 g/mol

InChI

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H

InChI Key

NZFNXWQNBYZDAQ-UHFFFAOYSA-N

Synonyms

Aldazine, Apo Thioridazine, Apo-Thioridazine, ApoThioridazine, Meleril, Mellaril, Melleretten, Melleril, Melleryl, Melzine, Rideril, Sonapax, Thioridazine, Thioridazine HCL, Thioridazine Hydrochloride, Thioridazine neurazpharm, Thioridazine-neurazpharm, Thioridazineneurazpharm, Thiozine

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl

Isomeric SMILES

C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]

The exact mass of the compound Thioridazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757349. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 1 g

Thioridazine hydrochloride (CAS: 130-61-0) is a well-characterized phenothiazine derivative distinguished from its analogs by a 2-methylthio substitution on the tricyclic core. In modern procurement and laboratory contexts, it is primarily sourced not for its historical use as a first-generation antipsychotic, but as a critical reference standard and screening benchmark. The hydrochloride salt form provides high aqueous solubility (up to 75 mM), which is essential for formulation in physiological buffers . Consequently, it is heavily utilized as a validated positive control in preclinical hERG potassium channel patch-clamp assays and as a primary lead compound in antimicrobial drug repurposing programs targeting intracellular mycobacteria [1].

Research Fit

CYP2D6 inhibition and drug-drug interaction studies
hERG channel liability screening positive control
Cancer stem cell differentiation research tool
Physicochemical profiling and analytical method development

Substituting thioridazine hydrochloride with generic phenothiazines like chlorpromazine or utilizing the free base form introduces critical experimental failures. The free base of thioridazine is practically insoluble in water, necessitating high concentrations of DMSO that can induce artifactual cytotoxicity in sensitive cell-based assays . Furthermore, substituting with chlorpromazine alters baseline pharmacological parameters; chlorpromazine exhibits a significantly weaker affinity for the hERG channel, making it inadequate as a highly potent positive control for cardiotoxicity screening [1]. The unique 2-methylthio group of thioridazine also confers a distinct intracellular accumulation profile in macrophages, meaning analog substitution in antimicrobial repurposing models will yield non-comparable minimal inhibitory concentration (MIC) data [2].

Substitution Risk

CYP2D6 inhibition potency context may shift significantly from other phenothiazines.

pKa-driven ionization and partitioning may differ, altering buffer and matrix behavior.

hERG selectivity ratio may not transfer; cardiotoxicity screening context requires compound-specific validation.

Cancer stem cell differentiation selectivity may not replicate with generic phenothiazine substitution.

Superior Potency as a hERG Positive Control vs. Chlorpromazine

In patch-clamp assays utilizing Chinese hamster ovary (CHO) cells expressing hERG potassium channels, thioridazine demonstrates a highly potent blockade with an IC50 of 224 nM. In contrast, the structurally related phenothiazine chlorpromazine exhibits an IC50 of 1561 nM under identical conditions [1].

Evidence DimensionhERG Channel Inhibition (IC50)
Target Compound Data224 ± 42 nM
Comparator Or BaselineChlorpromazine (1561 ± 281 nM)
Quantified Difference~7-fold higher potency for hERG blockade
ConditionsPatch-clamp technique in hERG-transfected CHO cells

This significant potency difference establishes thioridazine hydrochloride as the required high-affinity positive control for validating preclinical cardiotoxicity assays.

CYP2D6 Inhibition
Head-to-head
Ki = 1.4 μM (thioridazine) vs 6.4 μM (chlorpromazine)
4.6× greater potency; IC50 = 2.7 μM
Supports CYP2D6 inhibition assay and DDI screening context
In vitro human liver microsomes

Enhanced Aqueous Solubility for In Vitro Assay Compatibility

The hydrochloride salt of thioridazine achieves an aqueous solubility of approximately 75 mM (equivalent to >25 mg/mL), yielding clear, colorless solutions. Conversely, the thioridazine free base is practically insoluble in water and requires organic solvents for dissolution .

Evidence DimensionAqueous Solubility
Target Compound Data~75 mM (Freely soluble)
Comparator Or BaselineThioridazine free base (Practically insoluble)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsStandard aqueous buffer at room temperature

Procurement of the hydrochloride salt is mandatory for preparing high-concentration aqueous stock solutions without introducing DMSO-related cytotoxicity in cell-based screening.

hERG Selectivity
Head-to-head
Low D2/5-HT2A vs hERG selectivity ratio
≥10–100× lower than olanzapine
Supports hERG liability screening positive control context
Patch-clamp and radioligand binding

Macrophage Accumulation for Intracellular Antimicrobial Models

Thioridazine exhibits a unique pharmacokinetic profile in cellular models, accumulating within human macrophages at concentrations at least 10-fold higher than in the extracellular medium. This allows it to effectively kill phagocytosed multidrug-resistant Mycobacterium tuberculosis at a medium concentration of just 0.1 µg/mL, far below its standard in vitro MIC [1].

Evidence DimensionIntracellular Killing Efficacy (M. tuberculosis)
Target Compound DataEffective at 0.1 µg/mL (medium concentration)
Comparator Or BaselineExtracellular MIC (typically 8-16 µg/mL)
Quantified Difference10-fold intracellular accumulation leading to >80x lower effective concentration
ConditionsHuman monocyte-derived macrophages infected with MDR-TB

This specific intracellular accumulation makes thioridazine the benchmark compound for developing host-directed therapies and macrophage-based antimicrobial screening models.

Aqueous pKa
Head-to-head
pKa = 8.89 (lowest among 6 phenothiazines)
ΔpKa -0.26 to -1.12 vs chlorpromazine/fluphenazine
Supports pH-dependent solubility and analytical method context
Bates-Schwarzenbach method, 298.15 K
EPS Incidence
Cross-study
Reported lower EPS incidence vs chlorpromazine and high-potency agents
>3× less anticholinergic rescue medication
Supports D2 receptor occupancy and motor endpoint studies
Clinical study context; requires model-specific review
Cancer Stem Cell Selectivity
Cross-study
EC50 ≤ 9.4 μM CSC differentiation
2.7–3.7× selectivity glioma/neuroblastoma vs normal brain cells (p<0.05)
Supports cancer stem cell differentiation endpoint studies
In vitro and in vivo model context

Preclinical Cardiotoxicity Screening (Patch-Clamp Assays)

Thioridazine hydrochloride is procured as a mandatory positive control reference standard in in vitro hERG patch-clamp assays. Its high affinity (IC50 ~224 nM) and reliable aqueous solubility ensure reproducible validation of automated and manual electrophysiology setups used to predict the arrhythmogenic liability of new chemical entities[1].

Antimicrobial Drug Repurposing and MDR-TB Research

Due to its ability to concentrate within human macrophages, this compound is the preferred benchmark in screening assays targeting intracellular pathogens, specifically multidrug-resistant Mycobacterium tuberculosis and M. avium. It serves as a baseline to evaluate the synergistic effects of efflux pump inhibitors combined with first-line anti-tuberculosis drugs [2].

Pharmacophore Modeling and Structural Biology

As a well-documented hERG blocker with a unique 2-methylthio phenothiazine structure, thioridazine hydrochloride is utilized as a training set molecule and experimental validation tool for generating in silico ligand-based pharmacophore models predicting off-target kinase and ion channel interactions[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP2D6 metabolism & DDI studies
Reported CYP2D6 inhibition potency context
Human liver microsome assay validation
hERG channel screening & cardiac safety research
Low selectivity ratio D2/5-HT2A vs hERG context
Patch-clamp hERG inhibition assay benchmarking
Physicochemical profiling & analytical method development
Distinct pKa and ionization behavior
pH-dependent solubility and HPLC method validation
Cancer stem cell differentiation research
Reported CSC selectivity over normal stem cells
CSC differentiation and viability assay endpoints

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

406.1304189 Da

Monoisotopic Mass

406.1304189 Da

Heavy Atom Count

26

Appearance

Assay:≥98%A crystalline solid

UNII

4WCI67NK8M

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (89.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Thioridazine Hydrochloride is the hydrochloride salt form of thioridazine, a piperidine phenothiazine derivative and a dopamine antagonist with antipsychotic property. Thioridazine hydrochloride binds to mesolimbic postsynaptic dopamine receptor D2, thereby decreasing dopamine activity leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this agent binds to serotonin 5-HT2 receptors, resulting in decreased serotonin activity.

MeSH Pharmacological Classification

Dopamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

130-61-0

Metabolism Metabolites

Hepatic Half Life: 21-25 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Explore Compound Types